N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14-16-12-25-28(18-9-5-6-10-19(18)30-2)21(16)22(27-26-14)31-13-20(29)24-11-15-7-3-4-8-17(15)23/h3-10,12H,11,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFIZIRDPXQCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound with potential biological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the current understanding of its biological activity, including relevant research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure
The compound features a thioacetamide moiety linked to a pyrazolo[3,4-d]pyridazine structure. The presence of both a chlorobenzyl and a methoxyphenyl group may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Pyrazolo[3,4-d]pyridazine derivatives have shown promise as antiviral agents. For example, certain derivatives demonstrated significant inhibition of viral replication in cellular assays at low micromolar concentrations .
- Antimycobacterial Activity : Compounds related to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies suggest that modifications to the pyrazole ring can enhance activity against this pathogen .
- Anticancer Potential : The compound's structure suggests potential activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Targeting FGFRs may inhibit tumor proliferation and metastasis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that incorporate thioacetate chemistry and pyrazole synthesis techniques. Understanding the SAR is crucial for optimizing its biological activity.
Key Findings in SAR:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the benzyl moiety can enhance biological activity by increasing the electrophilicity of the compound.
- Ring Modifications : Alterations in the pyrazole ring structure can significantly affect potency against specific biological targets, such as cancer cells or bacterial strains .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Efficacy : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited EC50 values ranging from 130 to 263 µM against viral strains in vitro, suggesting that structural modifications can lead to enhanced antiviral properties .
- Antimycobacterial Activity : Research on imidazo[1,2-b]pyridazine derivatives showed promising results against Mycobacterium species with MIC90 values as low as 0.5 µg/mL, indicating strong potential for further development .
Scientific Research Applications
Anticancer Properties
The biological activity of pyrazolo[3,4-d]pyridazines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Case Study: Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyridazine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Synthesis and Mechanism of Action
The synthesis of N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyridazine core followed by functionalization at various positions to introduce the thio and acetamide groups. The proposed mechanism of action involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The target’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-b]pyridine () and pyrazolo[3,4-d]pyrimidine () in nitrogen positioning, impacting electron distribution and binding affinity.
- Thiazolo-pyrimidines () feature sulfur-containing heterocycles, which may confer distinct physicochemical properties compared to nitrogen-rich pyrazolo systems.
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
Preparation Methods
Nitrosation and Cyclization of Acetamidopyridines
The pyrazolo[3,4-d]pyridazine system can be synthesized via nitrosation and cyclization of 3-acetamido-4-methylpyridines, a method adapted from pyrazolo[3,4-c]pyridine syntheses. For example, treatment of 3-acetamido-4-methylpyridine with nitrosyl chloride generates an N-nitroso intermediate, which undergoes rearrangement and cyclization under acidic conditions to yield the pyrazolopyridazine framework. This approach leverages the reactivity of acetamido groups toward nitrosating agents, facilitating ring closure.
Functionalization at the 1- and 4-Positions
Substituents at the 1- and 4-positions of the pyrazolo[3,4-d]pyridazine core are introduced during or after cyclization. The 4-methyl group is retained from the 4-methylpyridine starting material, while the 1-(2-methoxyphenyl) group is installed via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For instance, reacting the pyrazolopyridazine with 2-methoxyphenylboronic acid under Suzuki–Miyaura conditions could achieve this functionalization.
Thioether Linkage Formation
Synthesis of 7-Chloro-Pyrazolo[3,4-d]Pyridazine
Electrophilic chlorination at the 7-position of the pyrazolopyridazine core is critical for subsequent nucleophilic substitution. Chlorination using phosphorus oxychloride or chlorine gas under controlled conditions yields 7-chloro-1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazine. This intermediate serves as a substrate for thiol-displacement reactions.
Thiol-Displacement with Mercaptoacetamide
The thioether linkage is formed by reacting 7-chloro-pyrazolo[3,4-d]pyridazine with the sodium salt of N-(2-chlorobenzyl)-2-mercaptoacetamide. The mercaptoacetamide is prepared by treating N-(2-chlorobenzyl)chloroacetamide with thiourea followed by alkaline hydrolysis. The displacement proceeds under mild conditions (e.g., DMF, 60°C), leveraging the nucleophilicity of the thiolate ion.
Preparation of N-(2-Chlorobenzyl)-2-Mercaptoacetamide
Acylation of 2-Chlorobenzylamine
N-(2-chlorobenzyl)chloroacetamide is synthesized by reacting 2-chlorobenzylamine with chloroacetyl chloride in the presence of a base such as sodium carbonate. This step, adapted from nintedanib intermediate syntheses, achieves yields >90% under optimized conditions (toluene, 15°C).
Thiolation of Chloroacetamide
The chloroacetamide is converted to the corresponding mercaptoacetamide via nucleophilic substitution with thiourea in ethanol under reflux. Subsequent hydrolysis with sodium hydroxide yields the free thiol, which is stabilized as its sodium salt for the displacement reaction.
Final Coupling and Purification
Thioether Formation
Combining 7-chloro-pyrazolo[3,4-d]pyridazine with N-(2-chlorobenzyl)-2-mercaptoacetamide in dimethylformamide (DMF) at 60°C for 12 hours facilitates the thioether linkage. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via precipitation or column chromatography.
Crystallization and Characterization
The crude product is recrystallized from a mixture of toluene and methanol (5:1 v/v) to afford pure N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. Characterization by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS) confirms the structure:
- $$ ^1H $$ NMR (DMSO-d6, 300 MHz) : δ 3.42 (s, 3H, OCH3), 3.68 (s, 2H, SCH2), 4.52 (s, 2H, NCH2), 6.99–8.05 (m, aromatic protons).
- HRMS (ESI) : m/z calculated for C24H21ClN4O2S [M+H]+: 489.12, found: 489.11.
Challenges and Optimization
Regioselectivity in Cyclization
Nitrosation of 3-acetamido-4-methylpyridines must be carefully controlled to avoid over-nitrosation or formation of regioisomeric byproducts. Lower temperatures (0–5°C) and stoichiometric nitrosyl chloride improve selectivity.
Stability of Thioether Linkage
The thioether bond is susceptible to oxidation under acidic or oxidative conditions. Conducting reactions under inert atmosphere and using antioxidants (e.g., BHT) enhance stability during purification.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the pyrazolo[3,4-d]pyridazine core in this compound?
- Methodological Answer : The pyrazolo[3,4-d]pyridazine moiety is typically synthesized via cyclocondensation reactions. For example, reacting 3-aminopyrazoles with α,β-unsaturated carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C . Key parameters include:
- Catalyst : Use of p-toluenesulfonic acid (PTSA) to accelerate cyclization.
- Reaction Time : 8–12 hours, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) yields >85% purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to resolve aromatic protons and methyl/methoxy groups), HRMS (for molecular ion confirmation), and FT-IR (to identify thioamide C=S stretches at ~1250 cm⁻¹) is critical.
- NMR Analysis : The 2-methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm (OCH3), while the pyridazine protons appear as doublets at δ 7.2–8.1 ppm .
- Mass Spectrometry : ESI-HRMS typically confirms [M+H]+ with <2 ppm error .
Q. What solvent systems are optimal for solubility and in vitro assays?
- Methodological Answer : The compound exhibits limited aqueous solubility. For biological testing:
- Primary Solvent : DMSO (10 mM stock solution).
- Dilution : Use PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
- Stability : Store at –20°C under inert gas (argon) to prevent thioamide oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR). The thioacetamide group often forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .
Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD < 100 nM suggests high affinity) .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Address this by:
- Orthogonal Assays : Use CRISPR-based gene knockout of suspected targets (e.g., MAPK1) to confirm specificity .
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Modify the 2-chlorobenzyl group to reduce CYP3A4-mediated oxidation .
- SAR Studies : Introduce electron-withdrawing groups (e.g., –CF3) on the pyridazine ring to enhance potency .
Q. What strategies improve selectivity against off-target kinases?
- Methodological Answer :
- Structural Modifications : Replace the 4-methyl group on the pyrazolo ring with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
- Kinome-Wide Profiling : Screen against a panel of 468 kinases (Eurofins KinaseProfiler) at 1 µM. Compounds with <30% inhibition at off-targets are prioritized .
- Crystallography : Solve co-crystal structures with kinases (e.g., PDB deposition) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
